3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one
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Overview
Description
3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a cyclopropyl group, a hydroxymethyl group, and a naphthyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of high-yielding reagents, catalysts, and reaction conditions that ensure scalability and cost-effectiveness. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthyridinone core can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the naphthyridinone core can produce various reduced derivatives.
Scientific Research Applications
3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-7-fluorooctahydro-1H-indazole
- 3-Cyclopropyl-7-isopropyl-1H-indazole
Uniqueness
Compared to similar compounds, 3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one is unique due to its specific structural features, such as the presence of both a cyclopropyl group and a hydroxymethyl group on the naphthyridinone core.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-cyclopropyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C12H12N2O2/c15-6-7-3-11-10(13-5-7)4-9(8-1-2-8)12(16)14-11/h3-5,8,15H,1-2,6H2,(H,14,16) |
InChI Key |
IIZXOPLSCCQJRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C(C=N3)CO)NC2=O |
Origin of Product |
United States |
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